Home > Products > Building Blocks P3743 > N-[3-(Trifluoromethyl)benzyl]ethylamine
N-[3-(Trifluoromethyl)benzyl]ethylamine - 14355-04-5

N-[3-(Trifluoromethyl)benzyl]ethylamine

Catalog Number: EVT-1216092
CAS Number: 14355-04-5
Molecular Formula: C10H12F3N
Molecular Weight: 203.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

NHCs are a class of versatile ligands widely used in organometallic chemistry and catalysis. They form stable complexes with various transition metals, imparting unique reactivity and selectivity to the metal center. [, ]

N-Benzyl-2,2,2-trifluoro-1-methoxy-N-((trimethylsilyl)methyl)ethan-1-Amine

Compound Description: N-Benzyl-2,2,2-trifluoro-1-methoxy-N-((trimethylsilyl)methyl)ethan-1-Amine is a key intermediate in the synthesis of Ethyl 1‐Benzyl‐trans‐5‐(trifluoromethyl)pyrrolidine‐3‐carboxylate, a precursor to a trifluoromethylated azomethine ylide. [] Azomethine ylides are valuable intermediates in organic synthesis, particularly in cycloaddition reactions to form nitrogen-containing heterocycles. []


Ethyl 1‐Benzyl‐trans‐5‐(trifluoromethyl)pyrrolidine‐3‐carboxylate

Compound Description: Ethyl 1‐Benzyl‐trans‐5‐(trifluoromethyl)pyrrolidine‐3‐carboxylate serves as a precursor for generating a trifluoromethylated azomethine ylide. [] This ylide is useful in cycloaddition reactions with dipolarophiles, resulting in the formation of regio- and diastereo-controlled pyrrolidines and pyrrolines. [] These heterocyclic compounds are important building blocks for various biologically active molecules.


N-(diphenylmethyl)-2-phenyl-4-quinazolinamine

Compound Description: N-(diphenylmethyl)-2-phenyl-4-quinazolinamine is a known allosteric modulator of the dopamine transporter (DAT). [] Allosteric modulators can alter the binding and function of neurotransmitter transporters, influencing neurotransmission.


N-(2,2-diphenylethyl)-2-phenyl-4-quinazolinamine (SoRI-20040)

Compound Description: SoRI-20040 is a novel allosteric modulator of the human dopamine transporter (hDAT) identified in research aiming to discover agents that modulate dopamine reuptake and release. [] It partially inhibits the binding of a radioligand to hDAT and slows the dissociation of the radioligand, suggesting an allosteric mechanism. [] SoRI-20040 also partially inhibits dopamine uptake and amphetamine-induced dopamine release in rat brain synaptosomes. []


N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine (SoRI-20041)

Compound Description: SoRI-20041 is another novel allosteric modulator of the human dopamine transporter (hDAT) characterized in research focused on identifying agents that can affect dopamine reuptake and release. [] Similar to SoRI-20040, it partially inhibits radioligand binding to hDAT, slows its dissociation, and partially inhibits dopamine uptake. [] Additionally, SoRI-20041 demonstrates partial inhibition of amphetamine-induced dopamine release. []


[4-amino-6-[(diphenylmethyl)amino]-5-nitro-2-pyridinyl]carbamic acid ethyl ester (SoRI-2827)

Compound Description: SoRI-2827 is a novel allosteric modulator of the human dopamine transporter (hDAT) identified in the search for new agents capable of modulating dopamine reuptake and release. [] It partially inhibits radioligand binding to hDAT and decreases its maximum binding capacity (Bmax), indicating an allosteric mechanism. [] SoRI-2827 also partially inhibits dopamine uptake in rat brain synaptosomes. []


N-benzyl-beta-methoxy-3-(trifluoromethyl)phenethylamine (I)

Compound Description: This compound was investigated for its inhibitory activity against both rat and human pancreatic lipase. [] Pancreatic lipase is an enzyme involved in the digestion of dietary fats.


2-(N-benzyl-N-methylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitro-2-pyridyl)-3,5-pyridinedicarboxylate (2b)

Compound Description: 2-(N-benzyl-N-methylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitro-2-pyridyl)-3,5-pyridinedicarboxylate demonstrated hypotensive activity in research exploring new 1,4-dihydropyridine calcium channel antagonists. []

Source and Classification

The compound is synthesized through various methods involving trifluoromethylation reactions, where a trifluoromethyl group is introduced to a benzyl structure. This compound can be classified under organic compounds due to its carbon-based structure and is particularly relevant in pharmaceutical chemistry due to its potential biological activities.

Synthesis Analysis

The synthesis of N-[3-(Trifluoromethyl)benzyl]ethylamine can be achieved through several methods:

  1. Direct Trifluoromethylation: This involves the reaction of benzylamine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts. The reaction conditions typically require an inert atmosphere and may involve catalysts such as copper or nickel complexes to facilitate the formation of the C-F bond.
  2. Electrophilic Trifluoromethylation: Using hypervalent iodine reagents has been reported as an effective method for introducing the trifluoromethyl group into aromatic compounds. This method allows for regioselective substitution on the benzene ring, yielding the desired trifluoromethylbenzylamine derivative .
  3. Amine Alkylation: Following the introduction of the trifluoromethyl group, N-alkylation can be performed using ethyl halides (e.g., ethyl bromide) in the presence of a base such as sodium hydride or potassium carbonate to yield N-[3-(Trifluoromethyl)benzyl]ethylamine.

Technical Parameters

  • Temperature: Reactions are typically conducted at elevated temperatures (50-100 °C).
  • Solvents: Common solvents include dimethylformamide or dichloromethane.
  • Reaction Time: Varies from several hours to overnight depending on reaction conditions.
Molecular Structure Analysis

The molecular structure of N-[3-(Trifluoromethyl)benzyl]ethylamine can be described as follows:

  • Molecular Formula: C₉H₁₀F₃N
  • Molecular Weight: Approximately 201.18 g/mol
  • Structure: The compound features a benzene ring substituted at the para position with a trifluoromethyl group and an ethylamine chain attached to the nitrogen atom.

Structural Data

  • Bond Angles: The presence of sp² hybridized carbon atoms in the aromatic ring results in bond angles close to 120°.
  • Geometry: The nitrogen atom exhibits pyramidal geometry due to lone pair repulsion.
Chemical Reactions Analysis

N-[3-(Trifluoromethyl)benzyl]ethylamine participates in several chemical reactions:

  1. Nucleophilic Substitution Reactions: The nitrogen atom can act as a nucleophile, allowing it to react with electrophiles such as alkyl halides or acyl chlorides.
  2. Reduction Reactions: The compound can undergo reduction to form secondary amines or further derivatives, depending on the reducing agent used (e.g., lithium aluminum hydride).
  3. Reactivity with Acids: As an amine, it can form salts with strong acids, which may enhance its solubility and stability in various applications.

Technical Parameters

  • Reagents: Commonly used reagents include alkyl halides for substitution and reducing agents like lithium aluminum hydride.
  • Conditions: Reactions often require controlled temperatures and inert atmospheres to prevent oxidation or degradation.
Mechanism of Action

The mechanism of action for N-[3-(Trifluoromethyl)benzyl]ethylamine primarily revolves around its interactions with biological targets:

  1. Receptor Binding: The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and receptor binding affinity.
  2. Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer or inflammation.

Relevant Data

Experimental studies have shown that compounds with similar structures exhibit significant biological activity, making this compound a candidate for further pharmacological evaluation .

Physical and Chemical Properties Analysis

N-[3-(Trifluoromethyl)benzyl]ethylamine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a colorless liquid or solid depending on purity.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but less soluble in water due to hydrophobic characteristics imparted by the trifluoromethyl group.
  • Melting/Boiling Points: Specific values depend on purity but generally fall within typical ranges for organic amines.

Relevant Data

  • Density: Approximately 1.2 g/cm³.
  • pKa Value: Indicates basicity; typically around 10-11 for similar amines.
Applications

N-[3-(Trifluoromethyl)benzyl]ethylamine holds potential applications across various scientific fields:

  1. Pharmaceuticals: Investigated for use in drug development due to its biological activity against cancer and other diseases.
  2. Agrochemicals: Potential use as an intermediate in synthesizing pesticides and herbicides due to its reactivity and stability.
  3. Material Science: Utilized in developing new materials with specific properties influenced by the trifluoromethyl group.
Introduction

Chemical Identity and Structural Significance of N-[3-(Trifluoromethyl)benzyl]ethylamine

N-[3-(Trifluoromethyl)benzyl]ethylamine (systematic IUPAC name: N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine) is a secondary amine featuring a benzyl core substituted at the meta-position with a trifluoromethyl group (–CF₃) and an ethylamino (–NHCH₂CH₃) functional group attached to the benzylic carbon. This structural arrangement confers distinctive physicochemical properties that bridge organic synthesis and medicinal chemistry. The compound exists as a liquid at room temperature and should be stored under inert atmosphere in dark conditions to maintain stability [3] [4].

Table 1: Fundamental Chemical Identifiers of N-[3-(Trifluoromethyl)benzyl]ethylamine

PropertyValue/Descriptor
CAS Registry Number14355-04-5
Molecular FormulaC₁₀H₁₂F₃N
Exact Mass203.092 Da
Monoisotopic Mass203.092 Da
XLogP2.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Topological Polar Surface Area12 Ų
InChI KeyMGSDOCJVFWZVGG-UHFFFAOYSA-N
Canonical SMILESCCNCC1=CC(=CC=C1)C(F)(F)F

Structurally, the molecule comprises three distinct domains: (1) The benzene ring provides a planar aromatic scaffold amenable to π-stacking interactions; (2) The meta-trifluoromethyl substituent (–CF₃) creates a significant dipole moment (C–F bond dipole: 1.41 D) and introduces a hydrophobic domain with steric bulk comparable to isopropyl yet with markedly different electronic properties; and (3) The ethylaminomethyl moiety (–CH₂NHCH₂CH₃) contains a flexible benzylic linker and a secondary amine capable of hydrogen bonding or salt formation, evidenced by the hydrochloride derivative (C₁₂H₁₇ClF₃N, ChemSpider ID 32776879) [4] [8]. The meta-position of the –CF₃ group relative to the benzylamine functionality generates an asymmetric electronic distribution, reducing basicity at the nitrogen compared to para-substituted analogs while maintaining substantial lipophilicity (XLogP = 2.9) [4] [6]. This precise arrangement creates a molecular architecture where hydrophobic, electronic, and hydrogen-bonding properties can be simultaneously modulated – a valuable feature in structure-activity relationship (SAR) explorations.

Historical Development of Benzylamine Derivatives in Medicinal Chemistry

Benzylamine derivatives constitute a historically significant scaffold in medicinal chemistry, with their development intricately linked to advances in synthetic organic chemistry and pharmacological target engagement. The unsubstituted benzylamine core (C₆H₅CH₂NH₂) emerged in early drug discovery as a bioisostere for phenethylamines, offering simplified synthesis and metabolic stability. The introduction of halogen substituents, particularly chlorine at the para-position, yielded compounds like chlorphenamine (first-generation antihistamine, 1940s), demonstrating how electron-withdrawing groups could enhance receptor affinity and duration of action [5].

The strategic incorporation of fluorine into pharmaceuticals gained momentum in the mid-20th century, with Yale noting in 1959 that the trifluoromethyl group "offered unique advantages in altering biological activity profiles" [6]. However, early trifluoromethylated benzylamines faced synthetic hurdles, particularly in regiospecific introduction of the –CF₃ group onto aromatic systems. The development of practical trifluoromethylation methodologies – including copper-mediated coupling of aryl halides with CF₃ sources (1970s), electrophilic trifluoromethylation (1990s), and photoredox-catalyzed radical trifluoromethylation (2010s) – gradually enabled systematic exploration of –CF₃ positional effects on benzylamine bioactivity [7] [9].

Table 2: Evolution of Key Benzylamine Derivatives in Medicinal Chemistry

EraRepresentative CompoundsStructural InnovationTherapeutic Impact
1940-1960Chlorphenamine, BenzylpenicillinHalogenation (Cl, Br), β-lactam fusionAntihistamines, Antibiotics
1960-1980Trifluralin (herbicide)Meta-NO₂ + ortho-CF₃ on benzylaminePre-emergent herbicides
1980-2000Fluoxetine (Prozac®), FlutamidePara-CF₃ (phenoxy), ortho-CF₃ (anilide)SSRIs, Anti-androgens
2000-PresentUbrogepant, Alpelisib, CF₃-Bpg amino acidChiral benzylamines, Heterocyclic fusion, Aliphatic –CF₃Migraines, PI3K inhibitors, ssNMR probes

Contemporary medicinal chemistry exploits the N-[3-(trifluoromethyl)benzyl]ethylamine scaffold as a versatile building block rather than a final drug substance. Its secondary amine enables: (1) Amide formation with carboxylic acid-containing fragments; (2) Reductive amination with aldehydes/ketones; (3) Quaternary salt synthesis for ionic liquids; and (4) Metal-coordination in catalytic systems. The molecule's rise to prominence reflects broader trends in fluorine incorporation – from 5% of pharmaceuticals containing fluorine in the 1950s to approximately 25-30% today, with the trifluoromethyl group representing the most prevalent fluorinated substituent [5] [6]. The structural evolution from simple antihistamines to complex molecules like ubrogepant (which contains a chiral 1-(2,2,2-trifluoroethyl)piperidine subunit) demonstrates how trifluoromethylated amines underpin modern drug discovery paradigms [5].

Role of Trifluoromethyl Groups in Bioactive Molecule Design

The trifluoromethyl group (–CF₃) functions as a multifaceted pharmacophore modifier whose influence extends beyond simplistic "lipophilicity enhancement". Statistical analysis of 28,003 matched molecular pairs reveals that while methyl (–CH₃) to –CF₃ substitution improves bioactivity in only ~9% of cases, the magnitude of enhancement in those cases is substantial (>10-fold), highlighting its context-dependent utility [9]. Three interrelated properties underpin its biological impact:

  • Lipophilicity and Membrane Permeability: The –CF₃ group increases logP by approximately 0.8-1.0 units versus –CH₃, promoting passive cellular uptake and blood-brain barrier penetration. This effect is exemplified by N-CF₃ azoles, which show "higher lipophilicity, latent increased metabolic stability and Caco-2-permeability compared with their N-CH₃ counterparts" [1]. N-[3-(Trifluoromethyl)benzyl]ethylamine (logP = 2.9) exhibits significantly greater membrane affinity than its des-fluoro analog (predicted logP ≈ 1.9), rationalizing its use in probes requiring intracellular accumulation.

  • Electronic Effects and Binding Interactions: The strong σ-electronegativity (σI = 0.39) and moderate π-acidity of –CF₃ alter adjacent pharmacophore electronics, lowering pKa values of proximal functional groups by 0.5-1.5 units. Quantum mechanical analyses demonstrate that –CF₃ substitution on aromatic systems gains binding energy primarily through electrostatic complementarity with protein residues. Statistical surveys of protein-ligand complexes reveal –CF₃ preferentially engages Phe, Tyr, Met, and Leu via orthogonal multipolar interactions or edge-to-face aromatic stacking, with energy gains up to -4.36 kcal/mol observed in QM/MM calculations [9]. This explains the efficacy of –CF₃ in kinase inhibitors like alpelisib, where the group optimizes ATP-binding pocket interactions [5].

  • Metabolic Stabilization: The C–F bond strength (∼116 kcal/mol in CF₃ vs ∼105 kcal/mol in CH₃) impedes oxidative metabolism, particularly at benzylic positions. In N-[3-(trifluoromethyl)benzyl]ethylamine, the –CF₃ group protects the meta-position from cytochrome P450-mediated oxidation while potentially stabilizing the benzylic CH₂ against hydroxylation. This property is leveraged in peptides incorporating CF₃-Bpg (3-(trifluoromethyl)bicyclo[1.1.1]pent-1-yl glycine), where the –CF₃ enhances proteolytic stability without perturbing folding [2].

Beyond pharmaceuticals, the trifluoromethyl group's unique properties drive utility in agrochemicals (sulfoxaflor insecticide), materials science (liquid crystals), and diagnostic probes. The molecule N-[3-(trifluoromethyl)benzyl]ethylamine exemplifies these principles – its synthetic accessibility via reductive amination of 3-(trifluoromethyl)benzaldehyde or nucleophilic substitution on 3-(trifluoromethyl)benzyl halides, coupled with its balanced physicochemical profile, establishes it as a privileged synthon for bioactive molecule discovery [4] [6].

Properties

CAS Number

14355-04-5

Product Name

N-[3-(Trifluoromethyl)benzyl]ethylamine

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine

Molecular Formula

C10H12F3N

Molecular Weight

203.2 g/mol

InChI

InChI=1S/C10H12F3N/c1-2-14-7-8-4-3-5-9(6-8)10(11,12)13/h3-6,14H,2,7H2,1H3

InChI Key

MGSDOCJVFWZVGG-UHFFFAOYSA-N

SMILES

CCNCC1=CC(=CC=C1)C(F)(F)F

Canonical SMILES

CCNCC1=CC(=CC=C1)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.